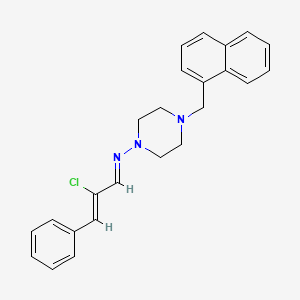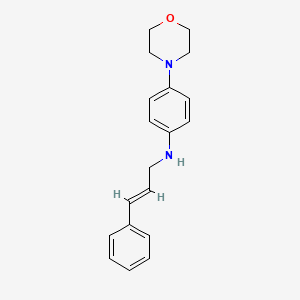![molecular formula C15H19N5O3S B5562047 N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)
N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related tetrazole compounds involves complex reactions, often starting with the preparation of specific sulfonamides or azides followed by cyclization processes. For instance, compounds with the methylsulfonyl phenyl group have been synthesized using methods that involve cyclization to tetrazoles, indicating the potential pathway for synthesizing the specified compound (Al-Hourani et al., 2020) (Ito et al., 1984).
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography, reveals the crystal structure and spatial arrangement of atoms within these molecules. Studies have detailed the crystal structures of related tetrazole derivatives, providing insights into the molecular geometry, bond lengths, and angles critical for understanding the specified compound's structure (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The reactivity of tetrazole compounds, including those with the methylsulfonyl phenyl group, often involves interactions with enzymes or potential for cyclization reactions. Their chemical properties, such as reactivity with cyclooxygenase enzymes, have been explored to understand their biochemical interactions and potential applications (Al-Hourani et al., 2020).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystal packing, can be inferred from related compounds' crystallographic data. The molecular docking and crystallographic studies of similar tetrazole compounds offer insights into their physical characteristics and intermolecular interactions (Al-Hourani et al., 2015).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards various chemical reagents can be deduced from functional groups present in the compound. Studies on similar compounds provide a basis for understanding these properties, highlighting the tetrazole ring's reactivity and the influence of the methylsulfonyl phenyl group (Shukla et al., 2012).
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation of Heterocyclic Compounds : This study discusses the synthesis of new heterocyclic compounds, including those with a sulfamoyl moiety, which shows potential as antimicrobial agents. These compounds demonstrate promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Anticancer Applications
- Anticancer Activities of Thiazole Derivatives : A study on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides explores their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibitory Action : A research on sulfonamide inhibitors, structurally related to a known antiviral agent, examined their role as inhibitors of human carbonic anhydrase isoforms. This inhibition has implications for treating pathologies like cancer and obesity (Carta et al., 2017).
Cyclooxygenase-2 Enzyme Inhibition
- Cyclooxygenase-2 Enzyme Studies : Research on tetrazoles, including compounds similar to N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide, demonstrated their potential as COX-2 inhibitors. These findings are relevant for developing new anti-inflammatory drugs (Al-Hourani et al., 2015).
Anticonvulsant Applications
- Anticonvulsant Activity of Sulfonamide Thiazole Derivatives : A study synthesized various heterocyclic compounds with a sulfonamide thiazole moiety, some of which exhibited significant anticonvulsive effects. This research contributes to the development of new anticonvulsant medications (Farag et al., 2012).
Future Directions
properties
IUPAC Name |
N-cyclopentyl-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-24(22,23)13-8-6-11(7-9-13)15-17-19-20(18-15)10-14(21)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEDLUSSSYMSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)
![N-1,3-benzodioxol-5-yl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5561989.png)
![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5561992.png)

![butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5562005.png)

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)
![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)

![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)
![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)